molecular formula C7H5NO3 B1664092 2-Nitrobenzaldehyde CAS No. 552-89-6

2-Nitrobenzaldehyde

Cat. No.: B1664092
CAS No.: 552-89-6
M. Wt: 151.12 g/mol
InChI Key: CMWKITSNTDAEDT-UHFFFAOYSA-N
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Description

2-Nitrobenzaldehyde is an organic aromatic compound with the chemical formula C₇H₅NO₃. It is characterized by the presence of a nitro group (NO₂) attached to the benzene ring at the ortho position relative to the formyl group (CHO). This compound appears as a pale yellow crystalline powder and has a melting point of 43°C and a boiling point of 152°C . It is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene . Historically, this compound was used as an intermediate in the synthesis of the dye Indigo .

Mechanism of Action

Target of Action

2-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group ortho to formyl . It primarily targets organic molecules and biochemical pathways involved in the synthesis of dyes and drugs .

Mode of Action

The key step of the mechanism of the ylide reaction is the nucleophilic addition of the ylide to the electrophilic carbonyl group, forming a 4-membered ring that dissociates into product molecules . The stereoselectivity of the reaction is predicted by the nature of the ylide .

Biochemical Pathways

The main routes to this compound begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . The compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield this compound .

Pharmacokinetics

Its physical properties such as being a pale yellow crystalline powder, having a melting point of 43 °c, and being insoluble in water may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics . It can also react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitration of styrene and cinnamic acid is performed at cold temperatures . Additionally, the compound’s solubility and stability may be affected by the pH and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

2-Nitrobenzaldehyde is a versatile compound in synthetic organic chemistry . It can undergo key reactions such as reduction to yield 2-aminobenzaldehyde, Schiff base synthesis with primary amines, and Michael addition reactions . These reactions showcase the compound’s adaptability and utility in diverse synthetic pathways .

Cellular Effects

Given its two relatively reactive groups, this compound is a potential starting material for other compounds . Therefore, it may indirectly influence cellular processes through its derivatives.

Molecular Mechanism

The molecular mechanism of this compound involves various chemical reactions. For instance, in the Baeyer-Drewson indigo synthesis, this compound condenses with acetone in basic aqueous solution to yield indigo . This reaction pathway is a testament to the compound’s versatility in synthetic organic chemistry .

Temporal Effects in Laboratory Settings

This compound exhibits a fascinating interplay of solubility across different media . While not entirely insoluble, this compound demonstrates only partial solubility in water . In contrast, it displays excellent solubility in various organic solvents . These solubility properties can affect the stability and degradation of this compound in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. Animal models are generally used for ascertaining the properties of absorption, distribution, metabolism, elimination, and toxicity (ADMET) of compounds .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its synthesis. The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .

Transport and Distribution

Its solubility properties suggest that it may interact with various transporters or binding proteins .

Comparison with Similar Compounds

2-Nitrobenzaldehyde can be compared with other nitro-substituted benzaldehydes, such as:

    3-Nitrobenzaldehyde: This compound has the nitro group at the meta position relative to the formyl group.

    4-Nitrobenzaldehyde: This compound has the nitro group at the para position relative to the formyl group.

    2-Chlorobenzaldehyde: This compound has a chlorine atom instead of a nitro group at the ortho position.

The uniqueness of this compound lies in its ortho-nitro substitution, which significantly influences its chemical reactivity and applications in organic synthesis and biomedical research .

Properties

IUPAC Name

2-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H
Source PubChem
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InChI Key

CMWKITSNTDAEDT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H5NO3
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DSSTOX Substance ID

DTXSID0022060
Record name 2-Nitrobenzaldehyde
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Molecular Weight

151.12 g/mol
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Physical Description

Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline]
Record name 2-Nitrobenzaldehyde
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CAS No.

552-89-6
Record name 2-Nitrobenzaldehyde
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Record name 2-Nitrobenzaldehyde
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Record name 2-NITROBENZALDEHYDE
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Record name Benzaldehyde, 2-nitro-
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Synthesis routes and methods I

Procedure details

The crude solution of β-dimethylamino-2-nitro-styrene, prepared analogously to Example 1, was diluted with 250 ml of DMF and 3 g of CuCl were added. The mixture was areated at 50° C. for 45 min. using oxygen and the solvent was then removed. After customary working-up, it was possible to isolate 88.8% of o-nitrobenzaldehyde, based on the o-nitro-toluene employed. The proportion of secondary components in the precipitated product was only 0.8%.
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
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Name
Quantity
250 mL
Type
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Reaction Step Three
Name
CuCl
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
88.8%

Synthesis routes and methods II

Procedure details

20 g of β-dimethylamino-2-nitrostyrene, 1 g of CuCl and 300 ml of DMF were initially introduced into a 300 ml autoclave equipped with an aerating stirrer. The autoclave was heated to 50° C. and pressurized to 10 bar with air, and a pressure of 20 bar was then maintained using oxygen. After 2 h, the experiment was discontinued and 87.2% of o-nitrobenzaldehyde was obtained after working-up.
Quantity
20 g
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Reaction Step One
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CuCl
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1 g
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300 mL
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Yield
87.2%

Synthesis routes and methods III

Procedure details

50 mmol of β-morpholino-2-nitrostyrene and 1 g of CuCl were initially introduced into 120 ml of DMSO and aerated at 60° C. for 90 min. using oxygen. After concentrating and customary working-up, 0.41 mol of o-nitrobenzaldehyde was isolated.
Name
β-morpholino-2-nitrostyrene
Quantity
50 mmol
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reactant
Reaction Step One
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CuCl
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1 g
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catalyst
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120 mL
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.67 g (4 mmols) of o-nitrobenzyl methyl ether was used in place of m-methoxybenzyl alcohol and also 0.2 g (1.35 mmols) of sodium bromate was used. With respect to the components in the reaction solution, the intended o-nitrobenzaldehyde was produced in an area ratio, as determined by gas chromatography, of 53.6% and 38.6% of o-nitrobenzyl methyl ether as a raw material was remained.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the same manner as in Example 3, the operation was conducted, except that 0.61 g (4 mmols) of o-nitrobenzyl alcohol was used in place of m-methoxybenzyl alcohol and 2 ml of water and one drop of 47% bromic acid were used in place of 2 ml of acetic acid. With respect to the components in the reaction solution, the intended o-nitrobenzaldehyde was produced in an area ratio, as determined by gas chromatography, of 75.2% and 24.2% of o-nitrobenzyl alcohol as a raw material was remained.
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0.61 g
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2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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